N,N,N',N',N'',N''-Hexaethylboranetriamine

CAS No.: 867-97-0

Cat. No.: VC3791177

Molecular Formula: C12H30BN3

Molecular Weight: 227.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 867-97-0 |

|---|---|

| Molecular Formula | C12H30BN3 |

| Molecular Weight | 227.2 g/mol |

| IUPAC Name | N-[bis(diethylamino)boranyl]-N-ethylethanamine |

| Standard InChI | InChI=1S/C12H30BN3/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6/h7-12H2,1-6H3 |

| Standard InChI Key | KCFRGNTWICAUIP-UHFFFAOYSA-N |

| SMILES | B(N(CC)CC)(N(CC)CC)N(CC)CC |

| Canonical SMILES | B(N(CC)CC)(N(CC)CC)N(CC)CC |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

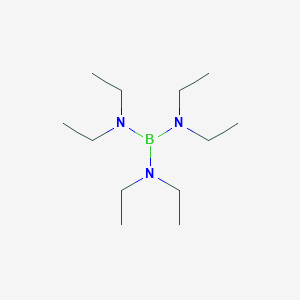

The compound’s structure consists of a boron atom at the center, covalently bonded to three nitrogen atoms, each of which is further connected to two ethyl groups. This configuration is reflected in its SMILES notation: B(N(CC)CC)(N(CC)CC)N(CC)CC . The trigonal planar geometry around boron is stabilized by the electron-donating nature of the diethylamino ligands, which reduce the Lewis acidity of the boron center compared to trihalide analogs .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₃₀BN₃ | |

| Molecular Weight | 227.20 g/mol | |

| Topological Polar Surface Area | 9.7 Ų | |

| Rotatable Bond Count | 9 |

Physical and Chemical Properties

Thermodynamic and Stability Profiles

N,N,N',N',N'',N''-Hexaethylboranetriamine exhibits moderate stability under standard laboratory conditions. Its decomposition temperature and flammability limits remain undocumented, but safety data sheets (SDS) indicate that it decomposes under fire to release carbon monoxide and nitrogen oxides . The compound is non-hygroscopic, with a water content below 1% in purified samples .

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Density | Not Available | |

| Solubility | Likely polar organic solvents |

Reactivity and Functional Behavior

The boron center’s electrophilicity is attenuated by the electron-donating diethylamino groups, rendering the compound less reactive toward nucleophiles compared to boron trihalides. This property makes it a potential ligand in coordination chemistry or a precursor for boron-doped materials . Its compatibility with ethylene glycol in epoxy-curing systems has been theorized, though direct evidence is absent in the reviewed literature .

Synthesis and Industrial Production

Methodological Considerations

While no explicit synthesis protocols are provided in the available sources, analogous compounds suggest a pathway involving the reaction of boron trichloride (BCl₃) with excess diethylamine (Et₂NH) in an inert solvent :

Purification likely involves vacuum distillation or recrystallization from nonpolar solvents . Commercial suppliers report purities exceeding 95%, with yields optimized through stoichiometric control and temperature modulation .

Scalability and Challenges

Industrial production faces hurdles related to boron’s high electronegativity and the volatility of amine reactants. Process optimization requires precise stoichiometry to avoid byproducts such as partially substituted boron-amine complexes .

The compound’s ability to donate electron pairs via nitrogen atoms positions it as a ligand for transition metals. For example, it could stabilize low-oxidation-state metals in catalytic cycles, though specific examples are not cited in the reviewed literature .

Role in Materials Science

Boranetriamine derivatives have been explored as dopants in semiconductor materials to modulate electronic properties. The ethyl groups’ steric bulk may enhance solubility in polymer matrices, facilitating homogeneous dispersion .

| Supplier | Purity | Packaging | Price (Inquiry Basis) |

|---|---|---|---|

| CymitQuimica | 95%+ | Variable | Upon Request |

| Combi-Blocks | 95%+ | 1–5 kg | Upon Request |

| Parchem | 98% | 250 mg–1 kg | Upon Request |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume